molecular formula C19H27N3OS B6423371 6-(2-Methylbutan-2-yl)-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 384352-68-5

6-(2-Methylbutan-2-yl)-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B6423371
CAS No.: 384352-68-5
M. Wt: 345.5 g/mol
InChI Key: FDFGRMZBWCYFJZ-UHFFFAOYSA-N
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Description

6-(2-Methylbutan-2-yl)-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C19H27N3OS and its molecular weight is 345.5 g/mol. The purity is usually 95%.
The exact mass of the compound 12-(2-methylbutan-2-yl)-3-(morpholin-4-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene is 345.18748367 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 6-(2-methylbutan-2-yl)-4-(morpholin-4-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine is a complex organic molecule belonging to the class of benzothienopyrimidines. This class is noted for its diverse biological activities, including antitumor and antibacterial properties. The unique structure of this compound combines a tetrahydrobenzothieno moiety with a pyrimidine ring, making it a promising candidate for various therapeutic applications.

The molecular formula of the compound is C22H34N4OSC_{22}H_{34}N_{4}OS with a molecular weight of approximately 402.6g/mol402.6\,g/mol. Its IUPAC name is 6-(2-methylbutan-2-yl)-N-(3-morpholin-4-ylpropyl)-5,6,7,8-tetrahydro-benzothieno[2,3-d]pyrimidin-4-amine . The structural complexity and the presence of multiple functional groups contribute to its potential biological activity.

Property Value
Molecular FormulaC22H34N4OS
Molecular Weight402.6 g/mol
IUPAC Name6-(2-methylbutan-2-yl)-N-(3-morpholin-4-ylpropyl)-5,6,7,8-tetrahydro-benzothieno[2,3-d]pyrimidin-4-amine
Canonical SMILESCCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCCN4CCOCC4

Antitumor Activity

Research indicates that compounds similar to 6-(2-methylbutan-2-yl)-4-(morpholin-4-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine exhibit significant antitumor activities. A study evaluated several derivatives of benzothienopyrimidine and found moderate antitumor effects against human nasopharyngeal carcinoma cell lines (KB and CNE2) . The mechanism behind this activity may involve apoptosis induction and cell cycle arrest.

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction may lead to the modulation of various biological processes critical for tumor growth and proliferation .

Case Studies

  • Antitumor Evaluation : In one study involving the synthesis and evaluation of novel tetrahydrobenzothienopyrimidine derivatives, four compounds demonstrated moderate antitumor activity against nasopharyngeal carcinoma cell lines. The evaluation was performed using in vitro assays where cell viability was assessed through MTT assays .
    • Cell Lines Tested :
      • KB (human nasopharyngeal carcinoma)
      • CNE2 (human nasopharyngeal carcinoma)
    • Results : Four compounds showed significant cytotoxicity with IC50 values indicating moderate effectiveness.
  • Biological Importance in Drug Development : The benzothienopyrimidine framework has been highlighted in drug discovery for its potential in treating various cancers. Modifications to the core structure can enhance biological activity and selectivity towards cancer cells .

Properties

IUPAC Name

4-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3OS/c1-4-19(2,3)13-5-6-15-14(11-13)16-17(20-12-21-18(16)24-15)22-7-9-23-10-8-22/h12-13H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFGRMZBWCYFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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